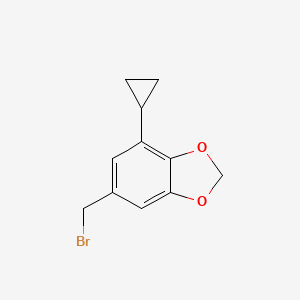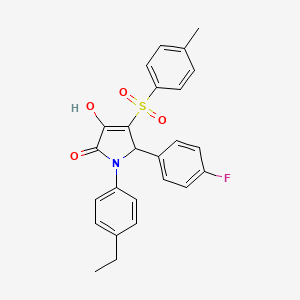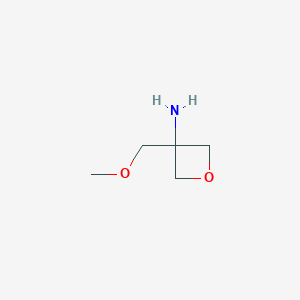![molecular formula C18H27BrN2O2 B2755699 tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate CAS No. 1286275-89-5](/img/structure/B2755699.png)
tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate” is a chemical compound with the molecular formula C18H27BrN2O2 . It is produced by KISHIDA CHEMICAL CO., LTD .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H27BrN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-6-4-5-7-16(15)19/h4-7,14H,8-13H2,1-3H3,(H,20,22) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate” is 383.33 . The compound should be stored in a refrigerated environment .Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
A pivotal aspect of research on tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate involves its role in the synthesis of pharmacologically active compounds. For instance, it serves as a critical intermediate or reactant in the synthesis of compounds with potential therapeutic applications, including kinase inhibitors and anticancer agents. The innovative synthetic routes often employ this compound for the formation of complex molecular architectures, demonstrating its versatility in drug discovery and development processes (Chung et al., 2006; Zhang et al., 2018).
Chemical Synthesis and Methodology
Research also delves into the development of novel chemical synthesis methodologies and the exploration of tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate’s reactivity. These studies aim to enhance the efficiency of synthetic processes, yielding key insights into the compound’s behavior under various chemical conditions. This includes investigations into diastereoselective reactions, the formation of macrocyclic compounds, and the synthesis of chelating agents, underscoring the compound’s utility in complex chemical transformations (McMurry et al., 1992; Csatayová et al., 2011).
Mechanistic and Kinetic Studies
Further research explores the mechanistic and kinetic aspects of reactions involving tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate. These studies provide valuable information on the compound's behavior in various chemical environments, contributing to a deeper understanding of its reactivity and potential applications in synthesis (Ziyang et al., 2001).
Development of New Materials
Research on tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate extends to its potential use in developing new materials, such as polymer stabilizers. These applications highlight the compound's utility beyond pharmaceuticals, demonstrating its versatility in various scientific and industrial fields (Yachigo et al., 1988).
Safety And Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . The compound should be kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
tert-butyl N-[[1-[(2-bromophenyl)methyl]piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-6-4-5-7-16(15)19/h4-7,14H,8-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTODVJVFGIOOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

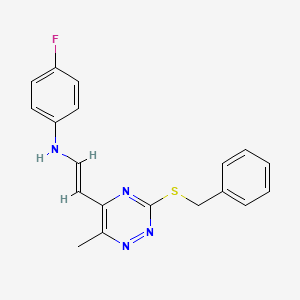
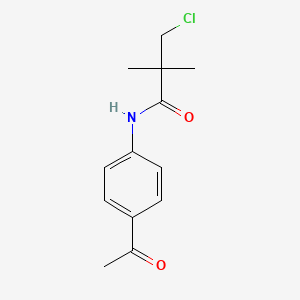
![Methyl 6-[[but-2-ynoyl(methyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2755620.png)
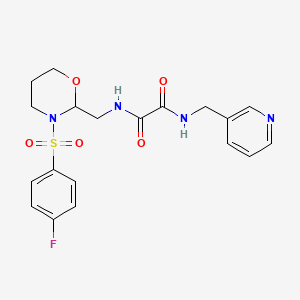
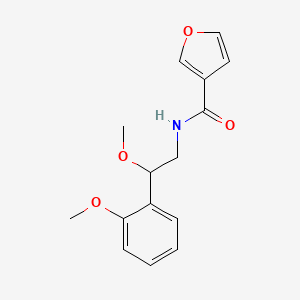
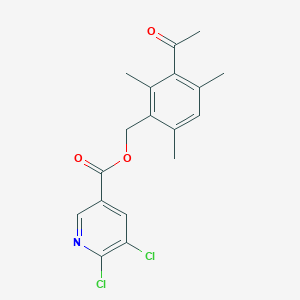
![2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2755629.png)
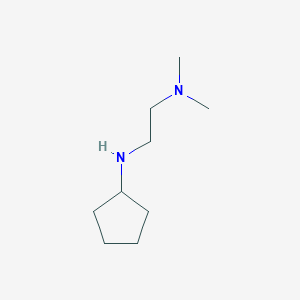
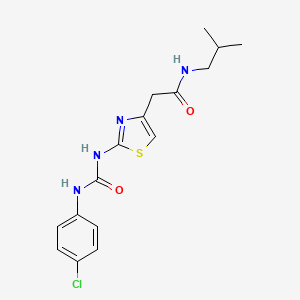
![N-benzyl-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2755634.png)

